molecular formula C8H18N2O B13116200 1-(2-Methoxyethyl)-4-methylpiperazine

1-(2-Methoxyethyl)-4-methylpiperazine

Cat. No.: B13116200
M. Wt: 158.24 g/mol
InChI Key: ZFELWKKEFVPBJQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-methylpiperazine is an organic compound with the molecular formula C7H16N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Derivatives with different substituents replacing the methoxyethyl group.

Scientific Research Applications

1-(2-Methoxyethyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of polymers and other materials, where its chemical properties contribute to the desired characteristics of the final product.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

    4-Methylpiperazine: Lacks the methoxyethyl group, making it less versatile in certain reactions.

    2-Methoxyethylamine: Contains the methoxyethyl group but lacks the piperazine ring.

Uniqueness: 1-(2-Methoxyethyl)-4-methylpiperazine is unique due to the presence of both the methoxyethyl and methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-methylpiperazine

InChI

InChI=1S/C8H18N2O/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3

InChI Key

ZFELWKKEFVPBJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOC

Origin of Product

United States

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